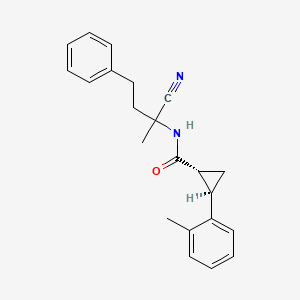
2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide is a chemical compound that is widely used in scientific research for its various biochemical and physiological effects. It is a highly versatile compound that has been used in a variety of studies, ranging from cancer research to drug development. In
Mécanisme D'action
The mechanism of action of 2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and inflammation. It has also been shown to activate certain signaling pathways that are involved in neuroprotection.
Biochemical and Physiological Effects
2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation, such as matrix metalloproteinases and cyclooxygenase-2. It has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, it has been shown to have neuroprotective effects by increasing the activity of certain signaling pathways that are involved in neuronal survival and growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide in lab experiments is its versatility. It has been shown to have a variety of biochemical and physiological effects, making it useful in a variety of research applications. Additionally, it is relatively easy to synthesize, making it readily available for use in lab experiments.
One limitation of using 2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide in lab experiments is its potential toxicity. While it has been shown to have anti-tumor and neuroprotective effects, it may also have negative effects on healthy cells. Additionally, the mechanism of action of 2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide is not fully understood, making it difficult to predict its effects on different cell types.
Orientations Futures
There are several future directions for research on 2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide. One direction is to further investigate its mechanism of action in different cell types. Another direction is to explore its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. Additionally, future research could focus on developing new synthetic methods for 2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide that are more efficient and environmentally friendly.
Méthodes De Synthèse
The synthesis of 2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide is a multi-step process that involves the use of several reagents and solvents. The first step involves the reaction of 2-bromo-2-methyl-4-(methylthio)butanoic acid with sodium ethoxide in ethanol to form the corresponding ethyl ester. The second step involves the reaction of the ethyl ester with hydroxylamine hydrochloride in the presence of sodium acetate in ethanol to form the corresponding oxime. The final step involves the reaction of the oxime with acetic anhydride in the presence of pyridine to form the final product, 2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide.
Applications De Recherche Scientifique
2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide has been used in a variety of scientific research applications. It has been shown to have anti-tumor activity in various cancer cell lines, making it a potential candidate for cancer therapy. It has also been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, it has been shown to have neuroprotective activity, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
2-ethoxy-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3S/c1-4-14-7-9(12)11-8-10(2,13)5-6-15-3/h13H,4-8H2,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFQJYAUJOJJRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC(C)(CCSC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Chlorophenoxy)methyl]benzohydrazide](/img/structure/B2498242.png)





![6-(tert-butyl)-4-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2498251.png)
![(Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2498253.png)

![(E)-3-[1-(4-Bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2498257.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2498258.png)


